molecular formula C6H5N3O B13675833 5-Amino-4-hydroxynicotinonitrile

5-Amino-4-hydroxynicotinonitrile

Cat. No.: B13675833
M. Wt: 135.12 g/mol
InChI Key: BBOIDXMKCOTXBM-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxynicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. This compound is characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 4th position on the nicotinonitrile ring. Nicotinonitriles are known for their diverse biological and therapeutic properties, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. For instance, cellulose sulfuric acid can be used as an efficient catalyst in aqueous media, offering advantages such as shorter reaction times and high yields . Another method involves the use of CoFe2O4@SiO2-SO3H as a reusable solid acid nanocatalyst under microwave irradiation in solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure cost-effectiveness and scalability. The use of microwave irradiation and solvent-free conditions can be particularly advantageous in industrial settings due to reduced environmental impact and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-hydroxynicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with aldehydes and ketones to form 6-carbamoyl-1,2-dihydropurines .

Common Reagents and Conditions:

    Oxidation: Reactions with oxidizing agents can lead to the formation of corresponding oxo derivatives.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Major Products: The major products formed from these reactions include 6-carbamoyl-1,2-dihydropurines and other substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Amino-4-hydroxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-amino-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c7-1-4-2-9-3-5(8)6(4)10/h2-3H,8H2,(H,9,10)

InChI Key

BBOIDXMKCOTXBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)N)C#N

Origin of Product

United States

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